2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of an ethoxyphenyl group and a methoxyquinolinone moiety, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 4-ethoxyphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinolinone moiety to a dihydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized quinolinones, reduced dihydroquinolines, and substituted phenyl derivatives .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-ethoxyphenyl derivatives
- 7-methoxyquinolinone derivatives
- Other acetamide-linked compounds
Uniqueness
What sets 2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-28-18-7-4-15(5-8-18)12-21(25)23-11-10-17-13-16-6-9-19(27-2)14-20(16)24-22(17)26/h4-9,13-14H,3,10-12H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUVLRWPPSCGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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